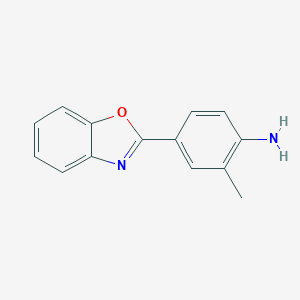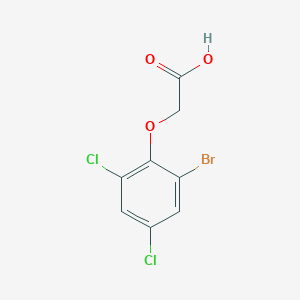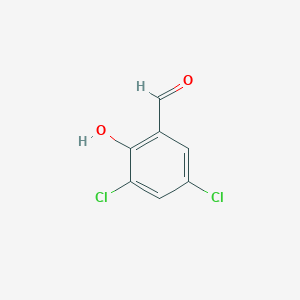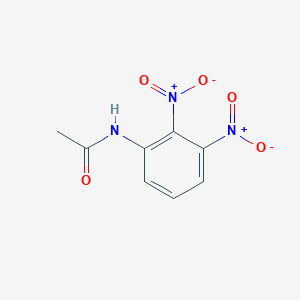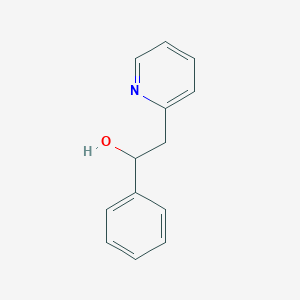
alpha-Phenylpyridine-2-ethanol
Vue d'ensemble
Description
Alpha-Phenylpyridine-2-ethanol (APPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APPE is a chiral compound that has a pyridine ring and a phenyl group attached to an ethanol molecule. The synthesis of APPE is relatively simple, and it has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Alpha-Phenylpyridine-2-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-Phenylpyridine-2-ethanol has been investigated for its potential as an antidepressant and anxiolytic agent. In agriculture, alpha-Phenylpyridine-2-ethanol has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, alpha-Phenylpyridine-2-ethanol has been explored for its potential use as a chiral building block in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of alpha-Phenylpyridine-2-ethanol is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Alpha-Phenylpyridine-2-ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, alpha-Phenylpyridine-2-ethanol has been shown to reduce anxiety-like behaviors and increase exploratory behavior. Additionally, alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. alpha-Phenylpyridine-2-ethanol has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Phenylpyridine-2-ethanol in lab experiments is its relatively simple synthesis method. Additionally, alpha-Phenylpyridine-2-ethanol is a chiral compound, which allows for the study of its enantiomers and their potential differences in activity. However, one limitation of using alpha-Phenylpyridine-2-ethanol in lab experiments is its low solubility in water, which may limit its potential applications in aqueous systems.
Orientations Futures
There are many potential future directions for alpha-Phenylpyridine-2-ethanol research. In medicine, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as an antidepressant and anxiolytic agent. Additionally, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a neuroprotective agent in the treatment of neurodegenerative diseases. In agriculture, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as a plant growth enhancer and stress resistance agent. Finally, in materials science, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a chiral building block in the synthesis of novel materials.
Propriétés
Numéro CAS |
2294-74-8 |
|---|---|
Nom du produit |
alpha-Phenylpyridine-2-ethanol |
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |
Clé InChI |
NPVKVVBMSCQGAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
Autres numéros CAS |
2294-74-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

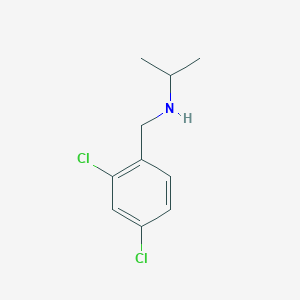
![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
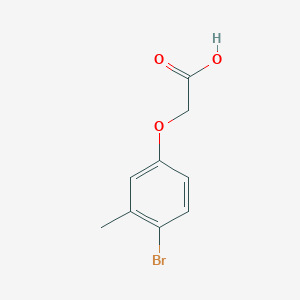
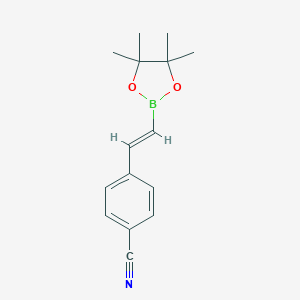
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
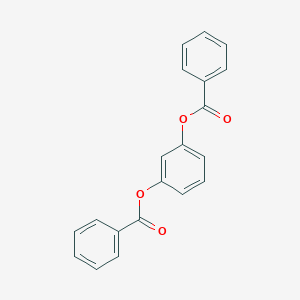
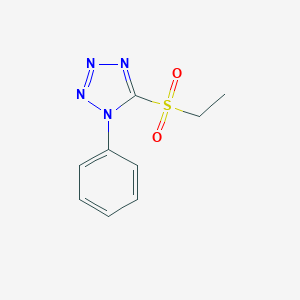

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
